molecular formula C9H13N3O2 B125344 3-Allyl-6-amino-1-ethyluracil CAS No. 63981-29-3

3-Allyl-6-amino-1-ethyluracil

Cat. No.: B125344
CAS No.: 63981-29-3
M. Wt: 195.22 g/mol
InChI Key: VQHXZPNWCYIWNV-UHFFFAOYSA-N
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Description

Gapromidine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gapromidine typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of primary amines with specific aldehydes under controlled conditions to form imines. These imines are then reduced using hydrogenation techniques to yield the desired amine derivatives. The final step involves the cyclization of these derivatives under acidic or basic conditions to form Gapromidine.

Industrial Production Methods: Industrial production of Gapromidine follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Gapromidine undergoes various chemical reactions, including:

    Oxidation: Gapromidine can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert Gapromidine into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of Gapromidine, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated Gapromidine derivatives, nucleophiles like hydroxide ions, under reflux conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted Gapromidine compounds with various functional groups.

Scientific Research Applications

Gapromidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Gapromidine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By altering the transport of sodium and calcium ions across cell membranes, Gapromidine reduces the frequency of nerve firing, which is responsible for its anticonvulsant effects. Additionally, its metabolites, such as phenobarbital and phenylethylmalonamide, contribute to its overall pharmacological activity .

Comparison with Similar Compounds

Gapromidine can be compared with other similar compounds, such as:

    Primidone: Both compounds are used as anticonvulsants, but Gapromidine has a different metabolic pathway and a unique set of metabolites.

    Phenobarbital: While both have anticonvulsant properties, Gapromidine’s mechanism of action involves additional pathways and metabolites.

    Phenylethylmalonamide: A metabolite of Gapromidine, it shares some pharmacological properties but differs in its specific interactions and effects.

Properties

IUPAC Name

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXZPNWCYIWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222678
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72361-29-6
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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